molecular formula C18H25FN2O4S B4904129 N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4904129
M. Wt: 384.5 g/mol
InChI Key: JDSYVHFCOHNBSZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cycloheptyl group, a fluoro substituent, a morpholine ring, and a sulfonyl group attached to a benzamide core

Mechanism of Action

The mechanism of action of benzamides in biological systems can vary widely depending on their structure. Some benzamides have been found to have antifungal properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions in the study of benzamides and similar compounds could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base such as triethylamine.

    Cycloheptyl Group Addition: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using a cycloheptyl halide.

    Morpholine Ring Formation: The morpholine ring can be formed by reacting the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzamides with different functional groups replacing the fluoro substituent.

Scientific Research Applications

N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Similar in structure but contains a quinazoline moiety.

    N-cycloheptyl-4-(morpholin-4-yl)-3-(morpholine-4-sulfonyl)benzamide: Similar but with different substituents on the benzamide core.

Uniqueness

N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is unique due to the combination of its cycloheptyl group, fluoro substituent, morpholine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-cycloheptyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c19-16-8-7-14(18(22)20-15-5-3-1-2-4-6-15)13-17(16)26(23,24)21-9-11-25-12-10-21/h7-8,13,15H,1-6,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSYVHFCOHNBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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